molecular formula C20H10BrNO3 B14143096 5-Bromo-2-(3-dibenzofuranyl)-1H-isoindole-1,3(2H)-dione CAS No. 301207-47-6

5-Bromo-2-(3-dibenzofuranyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14143096
CAS No.: 301207-47-6
M. Wt: 392.2 g/mol
InChI Key: RFGLVCJVNNQCJE-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-dibenzofuranyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a bromine atom, a dibenzofuran moiety, and an isoindole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-dibenzofuranyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization to form the isoindole dione structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-dibenzofuranyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromine atom or other parts of the molecule.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

5-Bromo-2-(3-dibenzofuranyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-dibenzofuranyl)-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(3-dibenzofuranyl)-1H-isoindole-1,3(2H)-dione: Similar in structure but with different substituents.

    Dibenzofuran derivatives: Compounds with the dibenzofuran moiety but lacking the isoindole dione structure.

    Isoindole dione derivatives: Compounds with the isoindole dione structure but different aromatic substituents.

Uniqueness

This compound is unique due to the combination of the bromine atom, dibenzofuran moiety, and isoindole dione structure

Properties

CAS No.

301207-47-6

Molecular Formula

C20H10BrNO3

Molecular Weight

392.2 g/mol

IUPAC Name

5-bromo-2-dibenzofuran-3-ylisoindole-1,3-dione

InChI

InChI=1S/C20H10BrNO3/c21-11-5-7-15-16(9-11)20(24)22(19(15)23)12-6-8-14-13-3-1-2-4-17(13)25-18(14)10-12/h1-10H

InChI Key

RFGLVCJVNNQCJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)Br

Origin of Product

United States

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